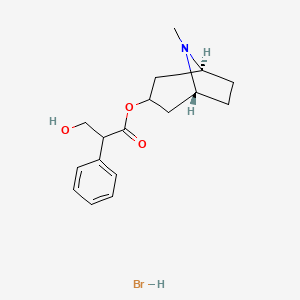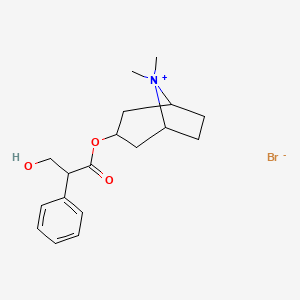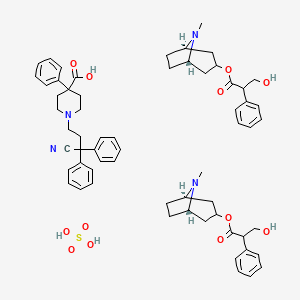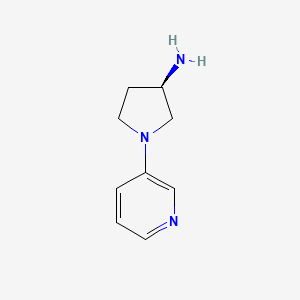
(3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABT-202 is a drug developed by Abbott, which acts as an agonist at neural nicotinic acetylcholine receptors and has been researched for use as an analgesic.
Scientific Research Applications
Antibiotic Development
(3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine has been utilized in the synthesis of key intermediates for antibiotic development. Specifically, it has been a critical component in the preparation of premafloxacin, an antibiotic targeted at pathogens of veterinary importance. This compound's synthesis involves a stereoselective process with an asymmetric Michael addition and alkylation being key steps (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Nucleic Acid Intercalation
Research involving N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a derivative of (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine, has shown its role in the formation of intercalating nucleic acids (INAs). These INAs can destabilize DNA and RNA duplexes, with notable thermal stability differences observed. This property is particularly significant for understanding DNA three-way junction stabilities (Filichev & Pedersen, 2003).
Factor Xa Inhibition
The compound's derivatives have been explored for their potential in inhibiting factor Xa, an essential component in the blood coagulation cascade. Specifically, a (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amide series demonstrated significant factor Xa inhibitory activity, pharmacokinetic properties, and ex vivo antithrombotic activity. This led to the identification of a clinical candidate, R1663, for potential therapeutic applications (Anselm et al., 2010).
Organocatalysis
(3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine and its derivatives have found use in organocatalysis. For instance, a derivative, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, has effectively catalyzed asymmetric Michael additions, indicating its potential as an effective organocatalyst. Such catalysts can influence reaction yields and enantioselectivities, crucial for synthesizing specific chiral compounds (Yan-fang, 2008).
Melanin-Concentrating Hormone Receptor-1 Antagonists
Derivatives of (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine have been identified as potent and functionally active antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). These compounds have demonstrated efficacy in vivo, highlighting their potential therapeutic applications in related disorders (Huang et al., 2005).
properties
CAS RN |
309959-34-0 |
|---|---|
Product Name |
(3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine |
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(3R)-1-pyridin-3-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H13N3/c10-8-3-5-12(7-8)9-2-1-4-11-6-9/h1-2,4,6,8H,3,5,7,10H2/t8-/m1/s1 |
InChI Key |
LVGMMVAWLISWJD-MRVPVSSYSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N)C2=CN=CC=C2 |
SMILES |
C1CN(CC1N)C2=CN=CC=C2 |
Canonical SMILES |
C1CN(CC1N)C2=CN=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ABT-202; ABT 202; ABT202; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



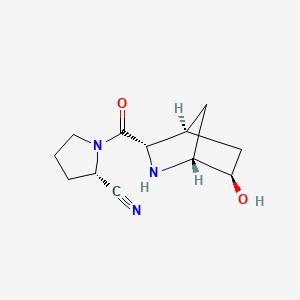
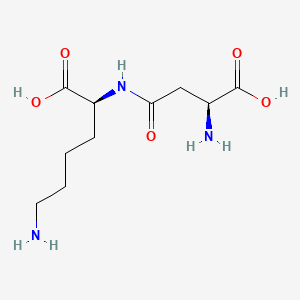
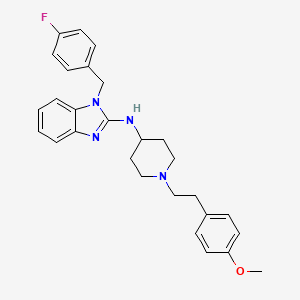
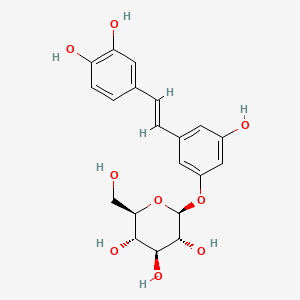
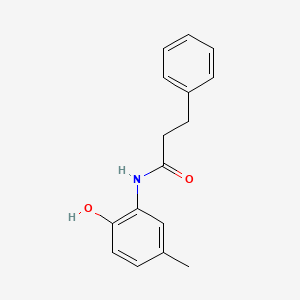
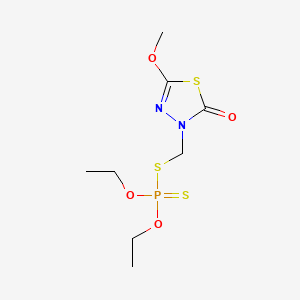
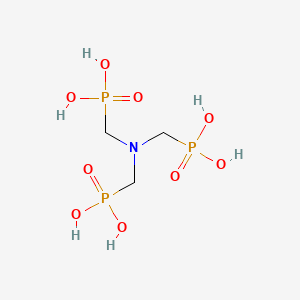
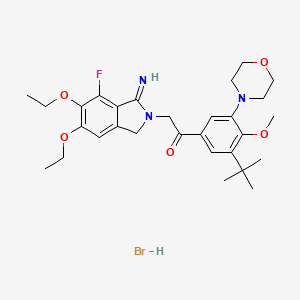
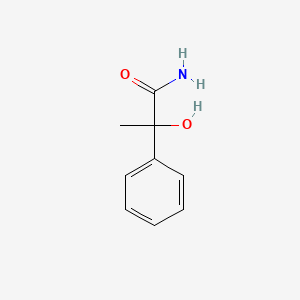

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-methyl-2-phenylpropanoate](/img/structure/B1665313.png)
